Orthogonal Deprotection: Cbz (Hydrogenolysis) vs. Boc (Acid) vs. Fmoc (Base)
Benzyloxy carbonyl-PEG3-acid (Cbz) enables orthogonal deprotection relative to Boc- and Fmoc-protected analogs. Cbz is removed via catalytic hydrogenolysis (e.g., Pd/C, H₂), while Boc is acid-labile (TFA) and Fmoc is base-labile (piperidine) [1]. This orthogonality allows for the sequential deprotection of complex molecules. For instance, in a molecule containing both Cbz and Boc, the Boc group can be removed with TFA without affecting the Cbz group, or the Cbz group can be removed via hydrogenolysis while leaving the Boc group intact [2]. This is not possible with an Alloc-protected analog, which remains stable to both acid and base [3].
| Evidence Dimension | Selective deprotection compatibility |
|---|---|
| Target Compound Data | Cbz group removed by hydrogenolysis (Pd/C, H₂); stable to TFA and piperidine |
| Comparator Or Baseline | Boc group removed by TFA; Fmoc group removed by piperidine; Alloc group stable to acid/base, removed by Pd(0) |
| Quantified Difference | Orthogonal reactivity pattern |
| Conditions | Standard peptide/PROTAC synthesis conditions |
Why This Matters
This orthogonality dictates synthetic route design and is a primary driver for selecting Cbz-PEG3-acid over its Boc or Fmoc counterparts when orthogonal deprotection is required.
- [1] JSTHH. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. 2021. View Source
- [2] HighFine. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. 2021. View Source
- [3] Chemhui. Benzyloxycarbonyl (Cbz) Protecting Group. Retrieved 2025. View Source
